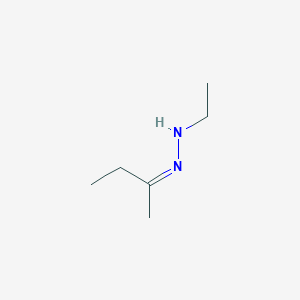
2-Butanone ethyl hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butanone ethyl hydrazone is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a colorless liquid with a molecular formula of C6H13N2O and a molecular weight of 127.18 g/mol. This compound is also known as ethyl 2-butanone hydrazone or EBH.
Mécanisme D'action
The mechanism of action of 2-Butanone ethyl hydrazone is based on its ability to react with aldehydes and ketones to form stable hydrazones. This reaction occurs through the addition of the hydrazine group to the carbonyl group of the aldehyde or ketone, followed by the removal of a water molecule.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of 2-Butanone ethyl hydrazone. However, it is known to be a relatively stable compound that does not readily undergo hydrolysis or oxidation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using 2-Butanone ethyl hydrazone in lab experiments is its ability to react selectively with aldehydes and ketones. This makes it a useful reagent for the analysis of complex mixtures containing these functional groups. However, one limitation of this compound is its potential toxicity, which requires careful handling and disposal.
Orientations Futures
There are several potential future directions for research involving 2-Butanone ethyl hydrazone. One area of interest is the development of new methods for the synthesis of this compound, which could improve its purity and yield. Another potential direction is the exploration of its potential applications in the analysis of other functional groups, such as carboxylic acids and esters. Additionally, further studies could be conducted to investigate the potential toxicity and environmental impact of this compound.
Méthodes De Synthèse
The synthesis of 2-Butanone ethyl hydrazone is typically achieved through the reaction of ethyl hydrazine with 2-butanone. This reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The resulting product is then purified through distillation or recrystallization.
Applications De Recherche Scientifique
2-Butanone ethyl hydrazone has been used in a variety of scientific research applications. One of its primary uses is as a reagent in the analysis of aldehydes and ketones. This compound reacts with aldehydes and ketones to form hydrazones, which can be easily analyzed using various spectroscopic techniques.
Propriétés
Numéro CAS |
16713-35-2 |
|---|---|
Nom du produit |
2-Butanone ethyl hydrazone |
Formule moléculaire |
C6H14N2 |
Poids moléculaire |
114.19 g/mol |
Nom IUPAC |
N-[(Z)-butan-2-ylideneamino]ethanamine |
InChI |
InChI=1S/C6H14N2/c1-4-6(3)8-7-5-2/h7H,4-5H2,1-3H3/b8-6- |
Clé InChI |
PCKXYWXISYJOTB-VURMDHGXSA-N |
SMILES isomérique |
CC/C(=N\NCC)/C |
SMILES |
CCC(=NNCC)C |
SMILES canonique |
CCC(=NNCC)C |
Synonymes |
2-Butanone ethyl hydrazone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



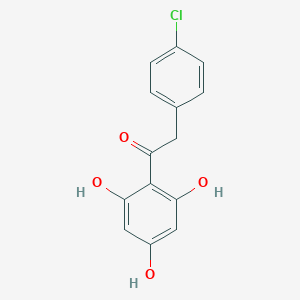
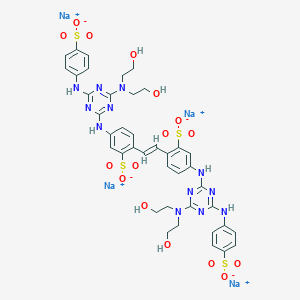
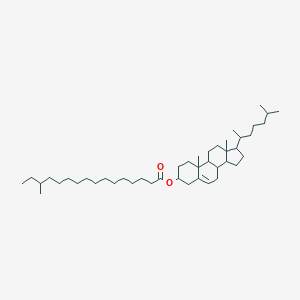
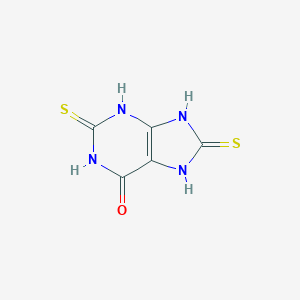
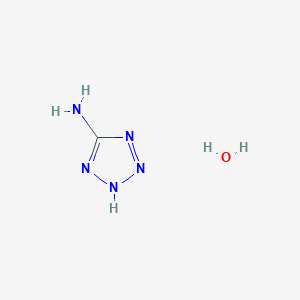
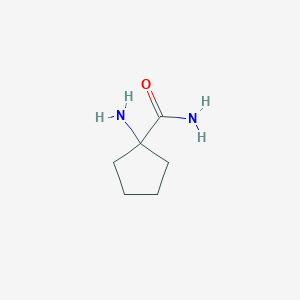
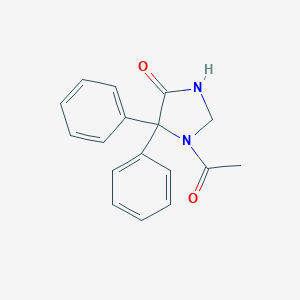
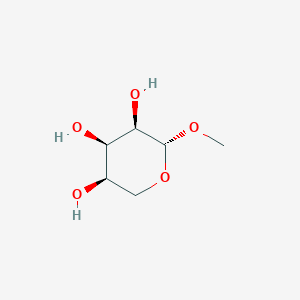
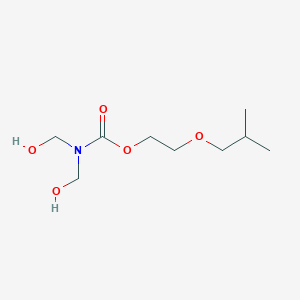
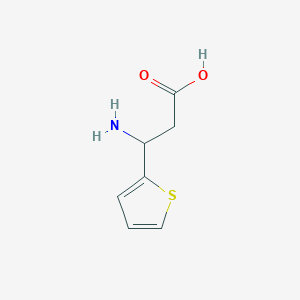
![Acetic acid, [(2,5-dimethylphenyl)thio]-](/img/structure/B96516.png)
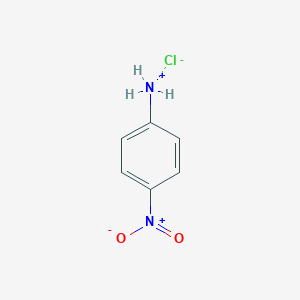
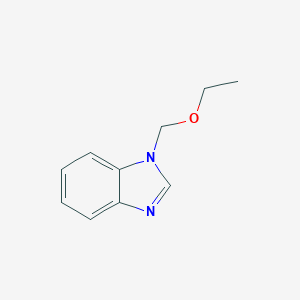
![Pyridine, 2-[(tert-butylthio)methyl]-6-methyl-](/img/structure/B96523.png)